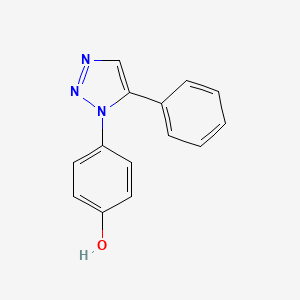

4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

84292-47-7 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

4-(5-phenyltriazol-1-yl)phenol |

InChI |

InChI=1S/C14H11N3O/c18-13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10,18H |

InChI Key |

DNVYWENPTDEOCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 4 5 Phenyl 1h 1,2,3 Triazol 1 Yl Phenol

Azide-Alkyne Cycloaddition Strategies for 1,2,3-Triazole Ring Formation

The 1,3-dipolar cycloaddition of azides and alkynes, first described by Huisgen, is the fundamental reaction for constructing the 1,2,3-triazole ring. However, the thermal, uncatalyzed version of this reaction typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility. nih.govnih.gov The advent of metal-catalyzed azide-alkyne cycloaddition (AAC) reactions revolutionized this field, providing highly regioselective, efficient, and mild pathways to specific triazole isomers.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click chemistry" reaction. nih.govbeilstein-journals.org Independently reported by the groups of Sharpless and Meldal, this reaction facilitates the exclusive formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govnih.gov The reaction is characterized by its high yields, mild reaction conditions, simple workup, and tolerance of a wide variety of functional groups. nih.govscielo.br The Cu(I) catalyst is crucial, as it dramatically alters the reaction mechanism compared to the uncatalyzed thermal process. nih.gov

The hallmark of the CuAAC reaction is its complete regioselectivity, yielding only the 1,4-disubstituted triazole isomer. nih.govrsc.org This contrasts sharply with the thermal Huisgen cycloaddition, which produces mixtures of both 1,4- and 1,5-regioisomers. nih.gov The high regioselectivity of the CuAAC reaction is a direct consequence of its mechanism, which proceeds through a sequence of steps involving a copper(I) acetylide intermediate. This intermediate reacts with the azide (B81097) in a highly ordered fashion, directing the formation of the triazole ring to exclusively afford the 1,4-isomer. nih.govnih.gov Density functional theory (DFT) calculations have confirmed the energetic preference for the pathway leading to the 1,4-regioisomer, with the free-energy barrier for the 1,5-isomer being significantly higher. nsf.gov

The efficiency of the CuAAC reaction can be fine-tuned by optimizing various parameters, including the catalyst system, solvent, and temperature. The active Cu(I) species can be introduced directly as a cuprous salt (e.g., CuI) or generated in situ from a more stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate (B8700270). nih.govbeilstein-journals.org The use of ligands, such as tris(triazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or aggregation, which is particularly important in biological applications. tdl.orgnih.gov

Reaction conditions are typically mild, often proceeding at room temperature. nsf.gov The choice of solvent can significantly impact reaction rates and yields. A preliminary study on a CuAAC reaction found that dichloromethane (B109758) (DCM) provided the highest yield (97%) compared to other solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (ACN). beilstein-journals.org The catalyst loading is another critical parameter; varying the amount of CuI has shown that optimal efficiency can be achieved at specific molar percentages, preventing the formation of by-products. researchgate.net

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Copper Source | Cu(I) salts vs. Cu(II) + Reductant | In situ reduction of Cu(II) with sodium ascorbate is a convenient and widely used method. | nih.govbeilstein-journals.org |

| Solvent | THF, DCM, Dioxane, ACN, DMF, t-BuOH/H₂O | Yields can vary significantly; DCM was found to be optimal in one study, affording a 97% yield. | beilstein-journals.org |

| Ligands | THPTA, Bathophenanthroline | Stabilize the Cu(I) catalyst, prevent oxidative side reactions, and can accelerate the reaction. | tdl.orgnih.gov |

| Temperature | Room Temperature to 100 °C | Most reactions proceed efficiently at room temperature. Increased temperature can sometimes lead to by-products. | nsf.govresearchgate.net |

| Catalyst Loading | 0.1 mol% to 10 mol% | Optimal loading is crucial; 0.5 mol% CuI was found to be most efficient in a calixarene-based system. | researchgate.net |

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. acs.orgchalmers.se This methodology is particularly relevant for the synthesis of the target compound, 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol. The reaction is typically catalyzed by ruthenium(II) complexes, such as CpRuCl(COD) or CpRuCl(PPh₃)₂, where Cp* is pentamethylcyclopentadienyl. researchgate.netnih.gov

The mechanism of RuAAC differs fundamentally from that of CuAAC. Instead of forming a σ-acetylide, ruthenium catalysts activate the alkyne through π-interactions. nih.gov This mode of activation promotes the addition of the alkyne's most nucleophilic carbon to the terminal nitrogen of the azide, leading to the selective formation of the 1,5-isomer. nih.gov A significant advantage of RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,4,5-trisubstituted triazoles. acs.orgresearchgate.net The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors of the alkyne substituents. nih.gov

| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |

|---|---|---|

| Product Regioisomer | 1,4-Disubstituted | 1,5-Disubstituted |

| Alkyne Substrate | Terminal alkynes required | Terminal and internal alkynes |

| Proposed Mechanism | Formation of a σ-copper(I) acetylide | π-activation of the alkyne |

| Typical Catalyst | Cu(I) salts or Cu(II) + reductant | Cp*Ru(II) complexes |

Silver(I) salts have emerged as an alternative catalyst for the azide-alkyne cycloaddition, offering another pathway for triazole synthesis. nih.gov The Silver(I)-Catalyzed Azide-Alkyne Cycloaddition (AgAAC) generally proceeds under mild conditions to afford 1,4-disubstituted-1,2,3-triazoles, similar to the copper-catalyzed variant. nih.govresearchgate.net Various silver salts, including silver halides (AgCl) and silver(I) oxide nanoparticles, have been shown to be effective catalysts. nih.govmdpi.com

Mechanistic studies, supported by DFT calculations, suggest that the AgAAC pathway may involve a dinuclear silver acetylide intermediate, analogous to the mechanism proposed for CuAAC. nih.govmdpi.com The reaction can be performed in various solvents, with a mixture of acetone (B3395972) and water being effective. nih.gov While less common than CuAAC, the AgAAC reaction provides a useful alternative, particularly when exploring different catalytic systems to avoid copper. nih.gov

Concerns about the potential toxicity of residual metal catalysts, especially in biological and pharmaceutical applications, have driven the development of metal-free synthetic routes to triazoles. One of the most prominent metal-free methods is the strain-promoted azide-alkyne cycloaddition (SPAAC). This approach utilizes strained cyclooctyne (B158145) derivatives, which react readily with azides at physiological temperatures without the need for a catalyst. ru.nl

Another innovative metal-free strategy involves a tandem [3+2] cycloaddition–retro-Diels–Alder reaction. ru.nlresearchgate.net In this method, an oxa-bridged bicyclic alkyne reacts spontaneously with an azide, followed by the expulsion of a stable molecule like furan (B31954) to yield the aromatic triazole ring. ru.nl Furthermore, organocascade processes have been developed that enable the synthesis of 1,5-disubstituted 1,2,3-triazoles from simple starting materials like primary amines, enolizable ketones, and an azide source, completely avoiding the use of metal catalysts. rsc.org Microwave-assisted synthesis using green solvents like PEG 400 has also been reported as an efficient and environmentally friendly metal-free approach. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of 1,4-Disubstituted Triazoles

Mechanistic Investigations of Triazole Formation in the Context of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol

The formation of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol, a 1,4-disubstituted triazole, is predominantly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govmdpi.com This reaction joins an azide (4-azidophenol) and a terminal alkyne (phenylacetylene) with high regioselectivity and efficiency. nih.gov Mechanistic investigations, largely driven by computational chemistry, have been crucial in understanding the intricate details of the catalytic cycle, the structures of key intermediates, and the factors governing the reaction's success. researchgate.netnih.gov

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of the CuAAC reaction. researchgate.netnih.gov Early proposals suggested a stepwise process involving copper(I) acetylide intermediates. acs.org Subsequent extensive DFT calculations have refined this understanding, largely dismissing a simple one-step concerted mechanism in favor of a multi-step pathway involving metallacycle intermediates. nih.goviosrjournals.org

A key finding from these studies is the prevalence of a binuclear (or dinuclear) copper mechanism, especially in the absence of strong coordinating ligands. researchgate.netacs.orgrsc.org Kinetic measurements showing that the reaction rate can be second order with respect to the copper(I) concentration support this proposal. nih.gov The catalytic cycle is generally understood to involve the formation of a dinuclear copper acetylide complex. researchgate.netnih.gov This intermediate then coordinates with the azide, leading to the formation of a six-membered copper(III) metallacycle transition state. nih.gov The structure of this intermediate is crucial for determining the reaction's regioselectivity. Subsequent reductive elimination from this metallacycle forms the copper-triazolide product, which then undergoes protonolysis to release the 1,4-disubstituted triazole and regenerate the copper catalyst. nih.govacs.org

DFT calculations have modeled the geometries of the various intermediates and transition states along the reaction coordinate. acs.orgacs.org For instance, studies have detailed the bond lengths and angles of the six-membered copper metallacycle, showing how the two copper atoms facilitate the ring formation. nih.govacs.org The transition state for the ring-contraction step, leading from the metallacycle to the triazolyl-copper derivative, has also been characterized. nih.gov Some computational studies have also explored alternative pathways, such as ligand exchanges, which are compatible in energy with the generic binuclear pathway and further support its feasibility. researchgate.netacs.org

Computational Kinetics and Energetics of Cycloaddition Processes

Computational studies have provided critical quantitative data on the kinetics and thermodynamics of the triazole formation. A significant achievement of these studies is explaining the massive rate acceleration observed in the copper-catalyzed reaction compared to the uncatalyzed thermal Huisgen cycloaddition. nih.govacs.org The uncatalyzed reaction has high activation energy barriers for both the 1,4- and 1,5-regioisomers, making it slow and unselective. nih.govnih.gov

DFT calculations have quantified these energy barriers. For the uncatalyzed reaction between methylazide and propyne, the activation barriers for the 1,4- and 1,5-isomers are computed to be very similar, around 18.5 to 18.8 kcal/mol. nih.gov In contrast, the copper-catalyzed pathway is significantly more favorable. Calculations predicted the activation barrier for the formation of the key six-membered copper(III) metallacycle to be around 14.9 kcal/mol, which is substantially lower than the uncatalyzed barrier of 25.7 kcal/mol. nih.gov

| Reaction Pathway | Species | Calculated Activation Energy (kcal/mol) | Reference |

| Uncatalyzed Cycloaddition | 1,4-Regiochemistry (TS14) | 18.84 | nih.gov |

| Uncatalyzed Cycloaddition | 1,5-Regiochemistry (TS15) | 18.51 | nih.gov |

| Cu(I)-Catalyzed (Early DFT Study) | Formation of Cu(III) Metallacycle | 14.9 | nih.gov |

| Cu(I)-Catalyzed Binuclear Pathway | Ring Contraction (TS2) | 13.37 (gas phase), 16.12 (water) | nih.gov |

| Cu(I)-Catalyzed Binuclear (Diimine Ligand L1) | Overall Barrier (Toluene) | 7.6 | rsc.org |

| Cu(I)-Catalyzed Mononuclear (Diimine Ligand L1) | Overall Barrier (Toluene) | 15.1 | rsc.org |

Influence of Catalyst and Solvent on Regioselectivity and Reaction Efficiency

The choice of catalyst, specifically the ligands coordinated to the copper(I) center, and the solvent system profoundly impacts the efficiency and mechanism of the cycloaddition. rsc.orgnih.gov The exclusive formation of the 1,4-disubstituted regioisomer, as seen in 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol, is a hallmark of the CuAAC reaction, distinguishing it from the thermal variant which yields mixtures of 1,4- and 1,5-isomers. nih.gov The catalytic mechanism inherently directs this regioselectivity through the structure of the copper acetylide and the subsequent cycloaddition transition state. nih.gov

Catalyst and Ligand Effects: While the reaction can proceed with simple copper(I) salts, the use of ligands can stabilize the copper(I) oxidation state and enhance catalytic activity. nih.gov N-heterocyclic carbenes (NHCs), diimines, and phosphorus-containing ligands have been studied computationally and experimentally. rsc.orgnih.gov DFT calculations indicate that with many of these ligands, the binuclear pathway remains energetically favored over a mononuclear pathway. rsc.org For example, with certain diimine ligands in toluene, the calculated activation energy for the binuclear pathway is significantly lower (e.g., 7.6 kcal/mol) than for the mononuclear pathway (15.1 kcal/mol), making the binuclear route dominant. rsc.org This demonstrates that ligands can fine-tune the energetics of the catalytic cycle.

Solvent Effects: The solvent plays a critical role, influencing both the reaction rate and the stability of intermediates. nih.gov Polar solvents can affect the energies of the charged or highly polar transition states. nih.gov For instance, the calculated barrier for the ring contraction step in the binuclear mechanism is higher in water (16.12 kcal/mol) than in the gas phase (13.37 kcal/mol). nih.gov Solvents like DMSO, chloroform, and water are commonly employed. mdpi.comnih.gov The use of ionic liquids as both solvent and catalyst has also been shown to improve reaction rates and regioselectivity. nih.gov In some cases, a significant dependency of the reaction kinetics on the solvent has been noted, where reactions are much slower in solvents like acetonitrile compared to neat (solvent-free) conditions. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 5 Phenyl 1h 1,2,3 Triazol 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region would be of particular interest, showing signals for the protons of the phenyl ring and the hydroxyphenyl group, as well as the lone proton on the triazole ring.

The protons on the 4-hydroxyphenyl ring are anticipated to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the hydroxyl group would likely resonate at a different chemical shift compared to the protons meta to it, with typical coupling constants (J) in the range of 7-9 Hz. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

The protons of the 5-phenyl ring would also produce a set of signals in the aromatic region. Depending on the electronic effects of the triazole ring, these protons may show a complex multiplet pattern. The single proton on the triazole ring is expected to appear as a sharp singlet, typically at a downfield chemical shift due to the electron-withdrawing nature of the heterocyclic ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Triazole-H | 8.0 - 8.5 | s (singlet) | N/A |

| Phenyl-H (ortho) | 7.6 - 7.8 | m (multiplet) | - |

| Phenyl-H (meta, para) | 7.3 - 7.5 | m (multiplet) | - |

| Phenol-H (ortho to -OH) | 7.5 - 7.7 | d (doublet) | ~8-9 |

| Phenol-H (meta to -OH) | 6.9 - 7.1 | d (doublet) | ~8-9 |

| Phenolic-OH | Variable (broad) | s (singlet) | N/A |

Carbon-13 (¹³C) NMR Spectral Analysis: Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

The two carbon atoms of the triazole ring are expected to have characteristic chemical shifts. The carbon atom bearing the phenyl group (C5) would resonate at a different frequency compared to the other triazole carbon (C4). The carbons of the phenyl and hydroxyphenyl rings will appear in the aromatic region of the spectrum (typically 110-160 ppm). The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield signal in the hydroxyphenyl ring system due to the deshielding effect of the oxygen atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Triazole-C4 | ~130 - 135 |

| Triazole-C5 | ~140 - 145 |

| Phenyl-C (ipso) | ~130 - 135 |

| Phenyl-C (ortho, meta, para) | ~125 - 130 |

| Phenol-C (ipso to triazole) | ~135 - 140 |

| Phenol-C (ortho to triazole) | ~120 - 125 |

| Phenol-C (meta to triazole) | ~115 - 120 |

| Phenol-C (para, attached to -OH) | ~155 - 160 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic and triazole rings would be observed in the 1400-1600 cm⁻¹ region. The C-N and N=N stretching vibrations of the triazole ring would also give rise to characteristic bands in the fingerprint region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| Triazole Ring | 1400 - 1600 | C=N, N=N Stretching |

| C-O | 1200 - 1300 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition of the compound. For 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol (C₁₄H₁₁N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 238.0975. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such compounds could involve the cleavage of the bond between the hydroxyphenyl group and the triazole ring, or fragmentation of the triazole ring itself.

Single Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Elucidation of Molecular Geometry: Bond Lengths, Bond Angles, and Torsion Angles

The precise determination of the three-dimensional structure of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol at the atomic level is achieved through single-crystal X-ray diffraction analysis. This powerful technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

While specific crystallographic data for 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol is not available in the reviewed literature, the structural parameters can be inferred from detailed studies on closely related analogues. For instance, in similar triazole derivatives, the internal angles of the 1,2,3-triazole ring show slight deviations from the ideal 108° of a regular pentagon, a consequence of the different electronic environments of the constituent nitrogen and carbon atoms.

The bond lengths within the phenyl and phenol (B47542) rings are expected to exhibit typical aromatic character, with C-C bond distances intermediate between those of single and double bonds. The C-O bond of the phenol group and the N-N and C-N bonds within the triazole ring will have lengths consistent with their hybridisation states and involvement in resonance structures.

Table 1: Representative Bond Lengths in Phenyl-Triazole Structures

| Bond | Typical Length (Å) |

|---|---|

| C-C (phenyl) | 1.38 - 1.40 |

| C-N (triazole) | 1.33 - 1.37 |

| N-N (triazole) | 1.32 - 1.35 |

| N-C (phenyl-triazole) | 1.42 - 1.45 |

Table 2: Representative Bond Angles in Phenyl-Triazole Structures

| Angle | Typical Value (°) |

|---|---|

| C-C-C (phenyl) | 119 - 121 |

| C-N-N (triazole) | 108 - 112 |

| N-N-N (triazole) | 107 - 110 |

Table 3: Representative Torsion Angles in Phenyl-Triazole Structures | Torsion Angle | Description | Typical Value (°) | |---|---| | C-C-N-N | Phenyl ring to triazole ring | 20 - 50 | | N-N-C-C | Phenol ring to triazole ring | 30 - 60 |

Analysis of Supramolecular Interactions: Hydrogen Bonding and π-Stacking

The crystal packing of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol is governed by a network of non-covalent interactions, which are fundamental to the formation of the solid-state architecture. The most significant of these are hydrogen bonds and π-stacking interactions.

The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. It is expected to form strong intermolecular hydrogen bonds with suitable acceptor atoms in neighbouring molecules. The nitrogen atoms of the 1,2,3-triazole ring are effective hydrogen bond acceptors. rsc.org This donor-acceptor pairing is a common and influential motif in the crystal structures of related compounds, often leading to the formation of extended chains or more complex networks. researchgate.net

In addition to hydrogen bonding, the aromatic phenyl, phenol, and triazole rings facilitate π-stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, and they play a crucial role in the dense packing of the molecules in the crystal lattice. The interplay of these supramolecular forces dictates the final three-dimensional structure and contributes significantly to the thermodynamic stability of the crystal. researchgate.net

Table 4: Summary of Supramolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H (phenol) | N (triazole) | 2.7 - 3.0 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. By quantitatively determining the percentage by mass of each element present, it provides a direct verification of the compound's stoichiometric composition.

For 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol, with the chemical formula C₁₄H₁₁N₃O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. These calculated values serve as a benchmark against which experimentally determined values are compared. A close agreement between the found and calculated percentages provides strong evidence for the purity and correct identification of the compound. While experimental data for the target compound was not found in the searched literature, the table below presents the calculated values and illustrates the typical format with experimental data from a closely related compound, 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol.

Table 5: Elemental Analysis Data for C₁₄H₁₁N₃O

| Element | Calculated (%) | Found (%)* |

|---|---|---|

| Carbon (C) | 70.87 | 61.97 |

| Hydrogen (H) | 4.67 | 3.60 |

| Nitrogen (N) | 17.71 | 15.51 |

| Oxygen (O) | 6.74 | - |

Computational Chemistry and Theoretical Modeling of 4 5 Phenyl 1h 1,2,3 Triazol 1 Yl Phenol

Quantum Mechanical Studies of Electronic Properties and Reactivity

Quantum mechanical methods are employed to model the electronic behavior of molecules with high accuracy. These studies are fundamental to understanding the intrinsic properties of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rasayanjournal.co.in It is frequently used to determine optimized molecular geometries, energies, and other electronic properties of molecules in their ground state. researchgate.netajchem-a.com For 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.netppor.az These calculations confirm the most stable three-dimensional arrangement of the atoms, providing a foundational model for further analysis. The total energy calculated for the optimized structure corresponds to the molecule at its most stable conformation.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. rasayanjournal.co.in The difference between these two energies is the HOMO-LUMO energy gap (ΔE). A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule can be easily excited. ijarset.com For aromatic and heterocyclic compounds like 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol, DFT calculations are used to determine the energies of these orbitals. researchgate.netajchem-a.com Analysis of the FMOs for this compound would likely show the HOMO localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the triazole and phenyl rings.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. ijarset.com |

Ionization Potential (I) and Electron Affinity (A) : Using Koopmans' theorem, these can be approximated from the HOMO and LUMO energies: I ≈ -EHOMO and A ≈ -ELUMO. rasayanjournal.co.inijarset.com The ionization potential represents the energy required to remove an electron, while electron affinity is the energy released when an electron is added. hakon-art.com

Chemical Hardness (η) and Softness (S) : Chemical hardness measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft" and more reactive. ijarset.com Softness is the reciprocal of hardness (S = 1 / 2η).

Electronegativity (χ) : This describes the ability of a molecule to attract electrons and is calculated as χ = (I + A) / 2. ijarset.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η (where μ is the electronic chemical potential, μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. rasayanjournal.co.inijarset.com

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is gained. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration; high values indicate high stability. ijarset.com |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity of the molecule to accept electrons; a measure of its electrophilic character. rasayanjournal.co.in |

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ijarset.commdpi.com The map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net For 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol, these negative regions would be expected around the electronegative nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group. Conversely, blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack. mdpi.comresearchgate.net These are typically found around the hydrogen atoms, particularly the hydrogen of the phenolic hydroxyl group.

While DFT provides high accuracy, it can be computationally expensive for very large molecular systems. Semi-empirical methods offer a faster, more efficient alternative by simplifying the complex equations of quantum mechanics (e.g., Hartree-Fock theory) and incorporating parameters derived from experimental data. uni-muenchen.deresearchgate.net

Methods such as AM1 (Austin Model 1), PM3 (Parametric Model number 3), and MNDO (Modified Neglect of Diatomic Overlap) are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.dempg.de These methods neglect many of the computationally intensive two-electron integrals that are calculated in ab initio and DFT approaches, significantly reducing calculation time. uni-muenchen.de While less accurate than DFT, they are well-suited for preliminary conformational searches, screening large libraries of derivatives of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol, or studying its interactions within a larger biological system where computational cost is a limiting factor. researchgate.net

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanical methods describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. mdpi.compensoft.net

For 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol, an MD simulation would reveal the flexibility of the molecule, particularly the rotational freedom between the phenyl, triazole, and phenol rings. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD) : To assess the stability of the molecule's conformation over the simulation time. A stable RMSD suggests the molecule has reached an equilibrium state. mdpi.com

Root Mean Square Fluctuation (RMSF) : To identify which parts of the molecule are more flexible or rigid.

Conformational Landscapes : To explore the different low-energy shapes (conformations) the molecule can adopt and the energy barriers between them.

These simulations are crucial for understanding how the molecule might behave in a dynamic environment, such as in solution or when interacting with a biological target like a protein receptor. mdpi.compensoft.net

Theoretical Insights into Intermolecular Interactions and Self-Assembly

The self-assembly of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol in the solid state and in solution is governed by a variety of non-covalent interactions. Computational analysis allows for a detailed examination of these forces, which are crucial for the formation of supramolecular structures.

Hydrogen bonding is a key intermolecular interaction for 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol due to the presence of the phenolic hydroxyl group (-OH) and the nitrogen atoms of the triazole ring. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. Computational studies on similar phenol-triazole structures have revealed the prevalence of O—H···N hydrogen bonds, which can lead to the formation of extended chains or more complex networks in the solid state. imist.ma

It is important to note that halogen bonding would only be relevant for derivatives of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol that contain halogen substituents. In such cases, the halogen atom could act as an electrophilic region (a σ-hole) and interact with a nucleophilic site, such as a nitrogen atom on the triazole ring of a neighboring molecule.

| Interaction Type | Donor/Acceptor Atoms | Typical Bond Length (Å) |

|---|---|---|

| Hydrogen Bonding | O-H···N | 2.7 - 3.2 |

| van der Waals | All atoms | > 3.0 |

The aromatic phenyl and triazole rings in 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol are capable of engaging in π-π stacking interactions. These interactions are a result of the electrostatic and dispersion forces between the electron clouds of the aromatic systems. Computational models can predict the geometry and energy of these interactions. The most common geometries for π-π stacking are face-to-face and edge-to-face (T-shaped) arrangements.

Theoretical calculations on phenol-containing complexes have shown that π-π stacking interactions can have significant stabilization energies. researchgate.net For phenyl-triazole systems, the relative orientation of the rings is crucial in determining the strength of the interaction. The dihedral angle between the phenyl and triazole rings influences the extent of orbital overlap and, consequently, the interaction energy.

| Stacking Configuration | Centroid-to-Centroid Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel-displaced | 3.5 - 4.0 | -2 to -5 |

| T-shaped | 4.5 - 5.5 | -1 to -3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Foundations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques.

Computational descriptors are numerical values that represent different aspects of a molecule's structure and properties. These can be broadly categorized into several types:

Constitutional Descriptors: These describe the basic molecular formula and connectivity, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. mdpi.com

For a molecule like 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol, relevant quantum chemical descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively.

Dipole Moment: This descriptor provides information about the polarity of the molecule.

Atomic Charges: The distribution of partial charges on the atoms can indicate sites for electrostatic interactions.

Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

| Descriptor Type | Example Descriptors for 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol |

|---|---|

| Constitutional | Molecular Weight, Number of N atoms, Number of O atoms |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Polarizability |

These descriptors, once calculated for a series of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol derivatives with known biological activities, can be used to develop predictive QSAR models. mdpi.com

Derivatization and Structural Modification Strategies for 4 5 Phenyl 1h 1,2,3 Triazol 1 Yl Phenol Analogues

Synthetic Approaches for Substituted 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol Derivatives

The synthesis of derivatives based on the phenyl-triazole-phenol core primarily relies on the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". This reaction typically involves an azide (B81097) and a terminal alkyne, offering a highly efficient route to the 1,2,3-triazole ring. By modifying the precursor azide and alkyne molecules, chemists can systematically introduce a wide variety of functional groups at different positions on the core scaffold.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a prime site for derivatization due to its reactivity. Functionalization at this position can significantly alter the molecule's polarity, solubility, and ability to act as a hydrogen bond donor.

A key modification strategy is sulfamoylation , which involves converting the phenol (B47542) into a phenyl sulfamate (B1201201). This is achieved by reacting the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol intermediate with sulfamoyl chloride, which is often generated in situ. This particular functionalization has been explored extensively in the development of steroid sulfatase (STS) inhibitors.

Other common reactions targeting the phenolic hydroxyl group include:

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters.

Substituent Effects on the Phenyl Ring of the Triazole Moiety

Introducing substituents onto the phenyl ring attached to the triazole nitrogen (the N1-phenyl ring in the 1,4-disubstituted isomer) is a common strategy to explore structure-activity relationships. This is typically accomplished by starting the synthesis with a substituted aniline (B41778).

The general synthetic pathway involves:

Azide Formation: The chosen substituted aniline is converted into the corresponding aryl azide. A common method uses tert-butyl nitrite (B80452) (t-BuONO) and azidotrimethylsilane (B126382) (TMSN₃) in acetonitrile (B52724).

Cycloaddition: The in situ generated azide is then reacted with a suitable alkyne, such as 4-ethynylphenol (B7805692) or its silylated precursor, in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This approach allows for the incorporation of a wide array of substituents, including halogens and alkyl or alkoxy groups, primarily at the meta and para positions of the phenyl ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly influence the electronic distribution across the entire molecule.

| Starting Aniline Derivative | Resulting Substituent on Phenyl Ring | Purpose of Modification |

|---|---|---|

| 3-Chloroaniline | 3-Chloro | Introduce a halogen for altered electronic properties and potential halogen bonding. |

| 3,5-Dichloroaniline | 3,5-Dichloro | Increase lipophilicity and modify electronic profile. |

| 3,5-Difluoroaniline | 3,5-Difluoro | Enhance metabolic stability and alter binding interactions. |

| 3-Bromoaniline | 3-Bromo | Introduce a larger halogen atom to probe steric and electronic effects. |

| 3-Iodoaniline | 3-Iodo | Explore effects of the largest stable halogen on activity. |

| 3-Methylaniline (m-Toluidine) | 3-Methyl | Introduce a small, electron-donating alkyl group. |

| 3-Methoxyaniline | 3-Methoxy | Introduce an electron-donating alkoxy group. |

Modifications to the 1,2,3-Triazole Ring System (e.g., N-substitution patterns)

The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the foundational reaction for forming the 1,2,3-triazole ring. However, in the absence of a catalyst, this thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted regioisomers. The development of metal-catalyzed versions of this reaction has provided remarkable control over the substitution pattern, which is a critical modification of the triazole system itself.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent method, often referred to as a "click" reaction. It proceeds with high regioselectivity to exclusively yield 1,4-disubstituted-1,2,3-triazoles . The synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol and its derivatives predominantly uses this method.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, the use of a ruthenium catalyst selectively produces 1,5-disubstituted-1,2,3-triazoles . This provides a direct synthetic route to the alternative regioisomer, 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol.

Synthesis of Conjugates and Hybrid Molecules Incorporating the Triazole-Phenol Scaffold

The triazole-phenol scaffold can be used as a building block to create larger, more complex molecules. The same "click chemistry" that forms the core ring is also ideal for linking it to other chemical entities, such as natural products or other pharmacophores, to create hybrid molecules.

A notable example involves the synthesis of conjugates linking the triazole-phenol structure with quinoline (B57606), a heterocycle found in many bioactive compounds. This is achieved by preparing two key intermediates: one containing an azide group and the other a terminal alkyne. The CuAAC reaction is then used to "click" them together. For instance, an azide-functionalized phenolic derivative can be reacted with a propargyl-functionalized quinoline to form a stable triazole-linked conjugate. This modular approach allows for the creation of diverse molecular hybrids, combining the properties of both parent scaffolds into a single molecule.

Computational Prediction of Structural Modification Impact on Electronic Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting how structural modifications will affect the electronic properties of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol analogues before they are synthesized. These theoretical calculations provide valuable insights into molecular stability, reactivity, and potential bioactivity.

Key electronic properties that are commonly calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies that the molecule is more polarizable and more chemically reactive, as it requires less energy for electronic excitation.

Molecular Electrostatic Potential (MEP): This property maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with biological targets.

By systematically changing substituents in silico and recalculating these parameters, researchers can screen potential derivatives and prioritize the synthesis of compounds with the most promising electronic profiles for a desired application.

| Parameter | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the capacity to donate an electron. Higher values suggest a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the capacity to accept an electron. Lower values suggest a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher values indicate greater stability. |

| Electronegativity (χ) | χ ≈ -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Quantifies the energy lowering of a molecule when it accepts electrons; a measure of electrophilic character. |

Coordination Chemistry and Ligand Design Principles Involving the 4 5 Phenyl 1h 1,2,3 Triazol 1 Yl Phenol Moiety

The Role of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol as a Ligand in Metal Complexation

As a ligand, 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol possesses multiple potential donor atoms, enabling it to act as a monodentate, bidentate, or bridging ligand. The specific coordination behavior is influenced by factors such as the choice of metal ion, the reaction conditions, and the presence of ancillary ligands. The deprotonation of the phenolic hydroxyl group significantly enhances its coordinating ability, transforming it from a neutral hydroxyl to a negatively charged, stronger phenoxide donor.

The 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol ligand offers three primary coordination sites: the phenolic oxygen and the nitrogen atoms at the N2 and N3 positions of the triazole ring.

Phenolic Oxygen: Upon deprotonation to form the phenoxide, the oxygen atom becomes a potent, hard Lewis base, readily coordinating to a variety of metal centers.

Triazole Nitrogen Atoms (N2 and N3): The 1,2,3-triazole ring contains nitrogen atoms with lone pairs of electrons available for coordination. The N3 atom is generally considered the most likely coordination site in 1-substituted-1,2,3-triazoles. However, the N2 atom can also be involved, particularly in bridging modes. Some studies on related triazole ligands show that methylation, a proxy for coordination, can occur at the N3 position. nih.gov In some ligand systems, chelation can occur involving two different modes, for example through nitrogen and oxygen atoms. sci-hub.ru A bidentate chelation mode involving the phenolic oxygen and one of the triazole nitrogen atoms (likely N3) is a strong possibility, leading to the formation of a stable chelate ring.

The coordination can be monodentate, typically through the N3 atom, or bidentate, creating a chelate with the metal center via the phenolic oxygen and a triazole nitrogen. This chelation is often the preferred mode as it imparts extra stability to the resulting complex.

The chelation of a metal ion by 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol, involving the phenoxide oxygen and a triazole nitrogen, is expected to form a thermodynamically stable metal complex due to the chelate effect. The stability of these complexes can be evaluated theoretically by calculating their stability constants (log β). Density Functional Theory (DFT) is a common computational method used to predict the binding affinities and thermodynamic stability of such complexes. nih.govresearchgate.net

Theoretical calculations would involve optimizing the geometries of the ligand and the metal complexes and calculating the Gibbs free energy of formation. These calculations predict that the deprotonation of the ligand significantly increases its binding affinity for metal cations. researchgate.net The stability of the complexes is expected to follow general trends, such as the Irving-Williams series for divalent first-row transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

Table 1: Illustrative Theoretical Stability Constants (log β) for [M(L)₂] Complexes with Deprotonated 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol (L⁻)

| Metal Ion (M²⁺) | Predicted log β (Illustrative) | Expected Coordination Geometry |

|---|---|---|

| Co(II) | 10.5 | Octahedral |

| Ni(II) | 11.8 | Octahedral |

| Cu(II) | 14.2 | Distorted Octahedral (Jahn-Teller) |

| Zn(II) | 10.9 | Tetrahedral/Octahedral |

Note: The values in this table are illustrative and based on general principles of coordination chemistry and theoretical studies on similar ligands. Actual values would require specific DFT calculations.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure

Theoretical methods, particularly DFT, are indispensable for elucidating the nature of metal-ligand bonding and the electronic structure of complexes involving the 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol ligand. nih.govekb.eg These studies provide insights into bond lengths, bond angles, orbital interactions, and electronic transitions that govern the properties of the complexes.

Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, providing information on electronic transitions. ekb.eg For transition metal complexes, these transitions can include:

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.

Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand-based orbital to a metal d-orbital.

Ligand-Centered (LC) Transitions: π-π* transitions within the aromatic systems of the ligand.

Analysis of the molecular orbitals (HOMO, LUMO) helps in assigning these transitions and understanding the photophysical properties of the complexes. nih.gov

Table 2: Hypothetical DFT-Calculated Parameters for a [Ni(L)₂(H₂O)₂] Complex

| Parameter | Calculated Value (Illustrative) |

|---|---|

| Ni-O (phenoxide) Bond Length | 2.05 Å |

| Ni-N (triazole) Bond Length | 2.12 Å |

| O-Ni-N Bite Angle | 85.5° |

| Calculated λmax (MLCT) | 450 nm |

| HOMO-LUMO Gap | 3.1 eV |

Note: These values are hypothetical examples based on typical results from DFT calculations on similar Ni(II) complexes.

Computational modeling can map the potential energy surfaces for reactions involving metal complexes, including ligand exchange and catalytic steps. By calculating the energies of reactants, transition states, and products, DFT can determine activation barriers and reaction thermodynamics. nih.gov For a complex of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol, this could be used to model:

Solvent Exchange: The replacement of a coordinated solvent molecule by another ligand.

Catalytic Intermediates: The formation and transformation of intermediate species in a proposed catalytic cycle.

The strength of the metal-ligand bond, as determined by bond dissociation energies calculated via DFT, is a key factor in the kinetics of these processes. Ligands that form very stable complexes may be poor choices for catalysis if the substrate or product cannot easily displace them. The versatility of the triazole moiety has been utilized in complexes designed for homogeneous catalysis. nih.gov

Integration of Triazole-Phenol Units in Metal-Organic Frameworks (MOFs) and Coordination Polymers (Theoretical Aspects)

The rigid structure and multiple coordination points of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol make it an excellent theoretical candidate for a linker molecule in the construction of MOFs and coordination polymers. mdpi.com In this role, the ligand would bridge multiple metal centers to form extended one-, two-, or three-dimensional networks.

The phenolic oxygen and the N2/N3 nitrogen atoms of the triazole ring can all engage in coordination with different metal centers, acting as a multitopic linker. The specific connectivity depends on the coordination preferences of the metal ion and the stoichiometry of the reaction. The length and relative rigidity of the phenyl-triazole-phenol backbone would dictate the size and shape of the pores within the resulting framework. Theoretical design principles suggest that by varying the metal clusters (secondary building units) and the functionalization of the ligand, it is possible to tune the topology, porosity, and functionality of the resulting MOFs for applications in gas storage, separation, or catalysis. mdpi.com The use of biomolecules and their derivatives, such as those containing amino acid and triazole functionalities, has become a growing area in the design of novel CPs and MOFs. mdpi.com

Advanced Research Applications and Future Directions for 4 5 Phenyl 1h 1,2,3 Triazol 1 Yl Phenol Derivatives

Theoretical Contributions to Materials Science

The inherent structural features of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol derivatives make them ideal candidates for investigation in materials science, particularly in the development of photostabilizing agents and corrosion inhibitors. Computational chemistry plays a pivotal role in elucidating the mechanisms behind their protective properties and in guiding the design of new, more effective materials.

Design Principles for Photostabilizing Agents: Computational Approaches

Derivatives of 1,2,4-triazole (B32235) have demonstrated significant potential as photostabilizers for polymers. researchgate.net Computational approaches are instrumental in understanding the photostabilization mechanisms at a molecular level. These methods allow researchers to investigate the electronic structure and excited-state dynamics of these compounds. By modeling how these molecules absorb UV radiation and dissipate the energy without degrading the polymer matrix, scientists can establish key design principles. These principles involve tailoring the electronic properties of the triazole derivatives, such as their absorption spectra and their ability to undergo efficient non-radiative decay pathways, to enhance their photostabilizing efficacy. The insights gained from these computational studies accelerate the development of next-generation photostabilizers with improved performance and longevity.

Quantum Chemical and Monte Carlo Simulations for Corrosion Inhibition Mechanisms

The application of 1,2,3-triazole derivatives as corrosion inhibitors for various metals is an area of active research. mdpi.comresearchgate.net Quantum chemical calculations and molecular dynamics simulations have proven to be invaluable tools for understanding the interactions between these inhibitor molecules and metal surfaces. researchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic properties of the inhibitor molecules. electrochemsci.orgpeacta.org These calculations help to identify the reactive centers of the molecules and to understand how they adsorb onto the metal surface. electrochemsci.org The interaction between the inhibitor and the metal can occur through the donation of electrons from the heteroatoms (nitrogen, oxygen) and the π-electrons of the aromatic rings to the vacant d-orbitals of the metal atoms. mdpi.com

Monte Carlo simulations are utilized to model the adsorption behavior of the inhibitor molecules on the metal surface in a simulated corrosive environment. peacta.orgjmaterenvironsci.com These simulations provide insights into the orientation and packing of the inhibitor molecules, which are crucial for forming a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.comdaneshyari.com The combination of quantum chemical calculations and Monte Carlo simulations offers a comprehensive understanding of the corrosion inhibition mechanism, facilitating the design of more efficient and targeted corrosion inhibitors. peacta.orgnih.gov

| Computational Method | Application in Corrosion Inhibition Studies | Key Insights Provided |

|---|---|---|

| Quantum Chemical Calculations (DFT) | Analysis of electronic properties of inhibitor molecules. electrochemsci.orgpeacta.org | Identification of reactive centers, understanding of adsorption mechanisms through electron donation/acceptance. mdpi.comelectrochemsci.org |

| Monte Carlo Simulations | Modeling of adsorption behavior on metal surfaces. peacta.orgjmaterenvironsci.com | Determination of optimal adsorption configurations, understanding the formation of protective inhibitor films. jmaterenvironsci.comdaneshyari.com |

Computational Frameworks for Catalyst Development and Mechanistic Insight

Computational chemistry provides powerful frameworks for the development of novel catalysts and for gaining a deep understanding of reaction mechanisms. chemscene.com While specific applications of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol in catalysis are still emerging, the principles of computational catalyst design are highly relevant. Theoretical chemistry can be used to screen potential catalytic activity by calculating reaction barriers and identifying stable intermediates. smu.edu By modeling the interaction of reactants with the triazole derivative, researchers can predict its potential to facilitate specific chemical transformations. This in silico approach significantly reduces the time and cost associated with experimental catalyst screening. Furthermore, computational studies can elucidate complex reaction pathways, providing detailed mechanistic insights that are often difficult to obtain through experimental methods alone.

Emerging Synthetic Methodologies and Scalability Considerations

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). thieme-connect.commdpi.com This method offers high yields, mild reaction conditions, and excellent regioselectivity, making it a highly efficient route for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com The synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives often involves the reaction of an appropriate azide (B81097) with an alkyne. nih.govnih.govacs.org

Recent advancements in synthetic methodologies have focused on improving the sustainability and scalability of these reactions. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods, often leading to significantly reduced reaction times and improved yields. rsc.org For large-scale production, considerations such as the use of non-toxic and readily available starting materials, solvent selection, and catalyst recyclability are crucial. frontiersin.org The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single vessel, further enhances the efficiency and scalability of the synthesis of these valuable compounds. acs.org

| Synthetic Methodology | Key Advantages | Relevance to Scalability |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yields, mild conditions, high regioselectivity. mdpi.com | Well-established and reliable for producing 1,4-disubstituted 1,2,3-triazoles. mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. rsc.org | Offers a greener and more rapid production route. rsc.org |

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified procedures. acs.org | Streamlines the manufacturing process for large-scale production. |

Interdisciplinary Research Opportunities in Theoretical Chemistry and Computational Material Design

The study of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenol and its derivatives lies at the intersection of several scientific disciplines, creating a fertile ground for interdisciplinary research. The synergy between theoretical chemistry and computational materials science is particularly promising. solubilityofthings.com Computational methods are essential for designing new materials with tailored properties "in silico" before they are synthesized in the lab. aip.org

Theoretical chemists can develop and apply advanced computational models to predict the properties of novel triazole derivatives, such as their electronic, optical, and mechanical characteristics. bu.edu This information can then be used by materials scientists to guide the synthesis and characterization of new materials with specific functionalities. mpie.de For example, computational screening can identify derivatives with enhanced photostability or superior corrosion inhibition properties. This collaborative approach, integrating quantum mechanics, molecular modeling, and materials science, accelerates the discovery and development of innovative materials for a wide range of applications. smu.eduaip.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.